

The Structure-Activity Relationship of [Glu⁴]Oxytocin: A Technical Guide

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Compound of Interest

Compound Name: Oxytocin, glu(4)-

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxytocin analogs, with a specific focus on modifications at the glutamine-4 position, particularly the substitution with glutamic acid ([Glu⁴]Oxytocin). While comprehensive quantitative data for a series of [Glu⁴]Oxytocin analogs remains limited in publicly accessible literature, this document synthesizes available information on the significance of position 4 for receptor binding and functional activity. It also provides detailed experimental protocols and visual workflows relevant to the study of these peptides.

Introduction to Oxytocin and the Significance of Position 4

Oxytocin is a nonapeptide neurohormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. It plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors. The biological effects of oxytocin are mediated by its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The OTR is primarily coupled to Gαq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.

The structure of oxytocin, particularly its 20-membered disulfide-bridged ring, is essential for its biological activity. The glutamine residue at position 4 (Gln⁴) is located within this ring and is involved in a β-turn conformation, which is crucial for receptor recognition and binding.

Modifications at this position can significantly impact the peptide's affinity for the OTR and its intrinsic efficacy. The substitution of the neutral Gln⁴ with the negatively charged glutamic acid (Glu) is of particular interest for understanding the role of charge and hydrogen bonding at this position in receptor interaction.

Quantitative Structure-Activity Relationship Data

A comprehensive quantitative dataset for a series of [Glu⁴]Oxytocin analogs is not readily available in the current literature. However, by compiling data from various studies on other position 4-substituted oxytocin analogs, a partial structure-activity relationship can be inferred. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Binding Affinity (K_i) of Oxytocin Analogs at the Human Oxytocin Receptor

| Compound | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | K_i (nM) | Reference(s) |
|---|------------|------------|------------|------------|------------|------------|------------|------------|---------------------|---|
| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | 0.75 - 4.28 | [1] [2] |
| [Thr ⁴ , Gly ⁷]- Oxyto- cin | Cys | Tyr | Ile | Thr | Asn | Cys | Gly | Leu | 17.9 | [1] |
| Atosiban (Antagonist) | Mpa | Tyr(Et) | Ile | Thr | Asn | Cys | Orn | 3.55 | [1] | |
| [Glu ⁴]- Oxyto- cin | Cys | Tyr | Ile | Glu | Asn | Cys | Pro | Leu | | Data not available |

Table 2: Functional Activity (EC₅₀ / Relative Activity) of Oxytocin Analogs

| Compound | Assay Type | Cell Line | Activity | Reference(s) |
|-----------------------------|------------------------|---------------------|--|--------------|
| Oxytocin | Calcium Mobilization | USMC | EC ₅₀ = 0.48 nM | [1] |
| Oxytocin | Hyperplasia | USMC | EC ₅₀ = 5.47 nM | [1] |
| [Asn ⁴]Oxytocin | TGF- α Shedding | | ~35% of Oxytocin activity | |
| [Ser ⁴]Oxytocin | TGF- α Shedding | | ~8% of Oxytocin activity | |
| [Phe ⁴]Oxytocin | Uterotonic | Isolated Rat Uterus | Drastic reduction in affinity and intrinsic activity | [3] |
| [Leu ⁴]Oxytocin | Uterotonic | Isolated Rat Uterus | Drastic reduction in affinity and intrinsic activity | [3] |
| [Glu ⁴]Oxytocin | Data not available | | | |

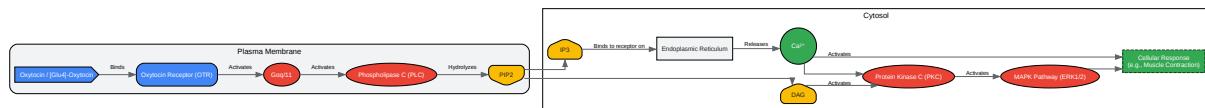
Analysis of SAR at Position 4:

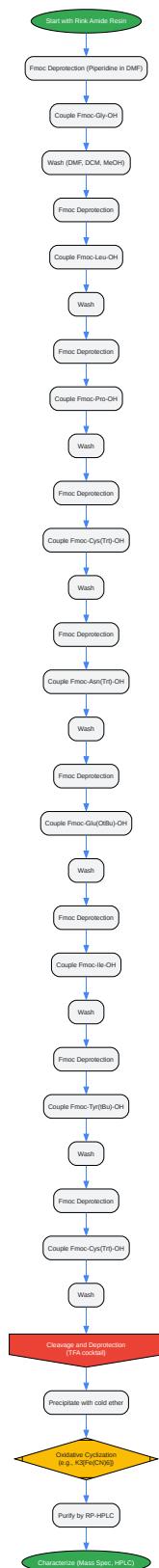
The available data, although incomplete for [Glu⁴]Oxytocin, suggests that the side chain at position 4 is highly sensitive to modification.

- **Hydrogen Bonding and Electronic Effects:** The significant drop in activity upon replacement of the Gln⁴ amide with a tetrazole group suggests that hydrogen bonding and the electronic properties of the side chain are critical for receptor interaction.
- **Steric Bulk:** The drastic reduction in activity with bulky hydrophobic residues like Phenylalanine and Leucine at position 4 indicates that there are steric constraints within the receptor's binding pocket at this position.[3]
- **Polarity and Chain Length:** The reduced activity of [Asn⁴]Oxytocin and [Ser⁴]Oxytocin compared to the native peptide suggests that the specific length and hydrogen bonding capabilities of the glutamine side chain are optimal for activity.

Oxytocin Receptor Signaling Pathways

Activation of the oxytocin receptor initiates a cascade of intracellular events. The primary pathway involves the activation of G_q/11, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.





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